molecular formula C13H17FN2 B1425939 1-Cyclopropyl-3-(4-fluorophenyl)piperazine CAS No. 1248907-47-2

1-Cyclopropyl-3-(4-fluorophenyl)piperazine

Numéro de catalogue: B1425939
Numéro CAS: 1248907-47-2
Poids moléculaire: 220.29 g/mol
Clé InChI: IQBPMAZBUUSVOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclopropyl-3-(4-fluorophenyl)piperazine is a piperazine derivative featuring a cyclopropyl group at the N1 position and a 4-fluorophenyl moiety at the N3 position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in central nervous system (CNS) disorders, anticancer therapies, and enzyme inhibition.

Propriétés

IUPAC Name

1-cyclopropyl-3-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBPMAZBUUSVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation of Cyclopropylcarbonyl Piperazine Intermediate

  • Starting Materials: Piperazine and cyclopropanecarbonyl chloride
  • Procedure: Piperazine is dissolved in acetic acid under nitrogen atmosphere and heated to about 40°C until fully dissolved. Cyclopropanecarbonyl chloride is then added dropwise at room temperature. The reaction is stirred overnight (approximately 8-16 hours) to afford cyclopropyl (piperazin-1-yl) methanone.
  • Workup: The reaction mixture is filtered, and solvents such as acetic acid are removed under reduced pressure. Ethyl acetate is used for extraction and precipitation of the product.
  • Yield and Purity: Yields around 88% have been reported with melting points near 149°C. Characterization by NMR and HRMS confirms the structure.

Coupling with 4-Fluorophenyl Moiety

  • Key Intermediate: 4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone
  • Method: The cyclopropylcarbonyl piperazine intermediate is coupled with 2-fluoro-5-bromobenzoic acid using amide coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in anhydrous DMF at 0°C to room temperature. The reaction proceeds for about 15 hours.
  • Purification: After reaction completion, the mixture is worked up by extraction, washing with citric acid, sodium bicarbonate, brine, drying, and recrystallization from ethyl acetate.
  • Yield: Approximately 75% yield with melting point around 93°C.

Formation of this compound

  • Deprotection and Final Functionalization: The piperazine derivative bearing protecting groups (e.g., tert-butyl esters) is deprotected using acid hydrolysis (e.g., 6M HCl in ethanol) followed by basification with ammonia to pH 9 and extraction into organic solvents.
  • Amide Coupling: The free amine piperazine is then coupled with 2-fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)benzoic acid or similar fluorophenyl-containing acids using HBTU and DIPEA in dimethylacetamide (DMAc) at room temperature for 18 hours.
  • Cyclopropylcarbonylation: Addition of cyclopropanecarbonyl chloride to the piperazine nitrogen is performed in dichloromethane with Hünig's base (DIPEA) at room temperature for 16 hours.
  • Isolation: The final compound is purified by preparative HPLC or recrystallization.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclopropylcarbonylation of Piperazine Piperazine, cyclopropanecarbonyl chloride, acetic acid, N2 40°C (dissolution), RT (reaction) 8-16 h ~88 Stir under nitrogen, solvent removal by distillation
Amide coupling with fluorobenzoic acid 2-fluoro-5-bromobenzoic acid, HBTU, DIPEA, DMF 0°C to RT ~15 h ~75 Anhydrous conditions, workup with acid/base washes
Deprotection of Boc-protected piperazine 6M HCl in ethanol, basification with NH3 RT 1 h - Extraction into dichloromethane
Final coupling and cyclopropylcarbonylation HBTU, DIPEA, cyclopropanecarbonyl chloride, DCM RT 16 h - Purification by HPLC or recrystallization

Research Findings and Optimization Notes

  • The use of HBTU as the amide coupling agent is preferred for its efficiency and mild reaction conditions, minimizing side reactions.
  • DIPEA serves as a non-nucleophilic base to facilitate coupling and acylation steps.
  • Temperature control (0°C to room temperature) is critical during coupling to avoid decomposition or side reactions.
  • Purification by preparative HPLC ensures high purity of the final compound, which is essential for pharmaceutical applications.
  • The reaction solvents such as dichloromethane, DMF, and acetic acid are chosen for their ability to dissolve reactants and facilitate the reaction kinetics.
  • The cyclopropylcarbonylation step is generally high yielding and reproducible, making it a robust method for introducing the cyclopropyl group onto the piperazine nitrogen.

Analyse Des Réactions Chimiques

Types of Reactions

1-Cyclopropyl-3-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis
1-Cyclopropyl-3-(4-fluorophenyl)piperazine serves as an important building block in organic synthesis. Its structure allows for the modification and development of more complex molecules, making it valuable in the design of new compounds with specific properties.

Material Science
In the field of material science, this compound is utilized in the development of novel materials and chemical processes. Its unique properties can enhance the performance of materials used in various applications.

Biological Applications

Pharmacological Studies
Research has indicated that this compound interacts with biological targets, particularly receptors and enzymes. This interaction can modulate their activity, leading to various biological effects that are being studied for therapeutic applications.

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives related to this compound. For instance, Mannich bases derived from similar piperazine structures have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit antimicrobial effects .

Medical Applications

Therapeutic Potential
The compound is investigated for its potential therapeutic effects in drug discovery. It has been identified as a lead compound for developing medications aimed at treating various conditions, including psychiatric disorders and other diseases due to its interaction with neurotransmitter systems.

Case Studies on Therapeutic Efficacy
A notable case study highlighted the efficacy of similar piperazine derivatives in preclinical models. These studies indicated significant improvements in cognitive function and neuroprotective effects against neurodegenerative diseases like Alzheimer's, showcasing the potential of compounds related to this compound .

Similar Compounds

Compound NameKey FeaturesApplications
1-(4-Fluorophenyl)piperazineLacks cyclopropyl groupAntidepressant research
1-CyclopropylpiperazineLacks fluorophenyl groupNeuropharmacology

The uniqueness of this compound lies in its combination of cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties that enhance its utility across various research domains.

Mécanisme D'action

The mechanism of action of 1-Cyclopropyl-3-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Pharmacological Activity

The substituents on the piperazine ring critically influence target affinity and biological activity. Below is a comparative analysis of key analogs:

Compound Substituents Primary Target Key Activity Affinity/IC₅₀ Reference
1-Cyclopropyl-3-(4-fluorophenyl)piperazine N1: Cyclopropyl; N3: 4-fluorophenyl Dopamine Transporter (DAT) Potential antipsychotic/anti-addiction Inferred from analogs
SC212 (ChEMBL1940410) N1: 4-Fluorophenylthio; N4: 3-phenylpropyl D2R/D4R Atypical antipsychotic activity High affinity
GBR12909 N1: Bis(4-fluorophenyl)methoxyethyl DAT Cocaine dependence therapy IC₅₀ = 8.0 nM (DAT)
Compound 25 () N1: Bis(4-fluorophenyl)methyl Cancer cell lines Anticancer (growth inhibition >60%) Potent activity
MCL0129 () N1: 4-Fluorophenyl; N4: Isopropylpiperidine Melanocortin-4 (MC4) receptor Anxiolytic/antidepressant Kᵢ = 7.9 nM (MC4)

Key Observations :

  • Cyclopropyl vs.
  • Fluorophenyl Moieties : The 4-fluorophenyl group is a common feature in DAT ligands (e.g., GBR12909) and antipsychotics (SC212), suggesting its role in enhancing CNS penetration and receptor binding .
  • Enantioselectivity : Hydroxylated analogs of GBR12909 show S-enantiomers with higher DAT affinity, implying that stereochemistry in the target compound’s cyclopropyl group could influence activity .
Metabolic Stability and Enzyme Interactions
  • CYP3A4 Metabolism : GBR12909 is primarily metabolized by CYP3A4, a pathway shared by many piperazine derivatives . The cyclopropyl group in the target compound may slow oxidation compared to alkyl chains, extending half-life .
  • DAT vs. SERT Selectivity : Fluorophenyl-substituted compounds like SC212 exhibit high DAT/SERT selectivity ratios (>20-fold), a trait likely shared by the target compound due to its analogous fluorophenyl moiety .
Therapeutic Potential
  • Anticancer Activity: Bis(4-fluorophenyl)methyl derivatives (e.g., Compound 25) show potent growth inhibition in cancer cells, but the monocyclopropyl-fluorophenyl structure may shift activity toward CNS targets .
  • Antipsychotic Applications : SC212’s atypical antipsychotic activity correlates with D2R/D4R affinity, suggesting the target compound’s fluorophenyl group could similarly modulate dopamine receptors .

Structural-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Fluorine at the para position enhances DAT affinity by stabilizing ligand-receptor interactions via hydrophobic and electrostatic effects .

Steric Effects : Bulky substituents (e.g., bis(4-fluorophenyl)) improve selectivity but may reduce metabolic stability. Cyclopropyl balances steric bulk and lipophilicity .

Activité Biologique

Overview

1-Cyclopropyl-3-(4-fluorophenyl)piperazine is a piperazine derivative characterized by a cyclopropyl group and a fluorophenyl group. Its molecular formula is C13H17FN2, and it has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. Notably, it has been studied for its potential as an antibacterial agent and as a lead compound in drug discovery.

Antibacterial Activity

This compound has shown promising antibacterial properties against several bacterial strains. Its efficacy has been compared with standard antibiotics, demonstrating significant activity.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.195 μg/mL against Staphylococcus aureus, which is notably lower than that of ciprofloxacin (MIC 6.25 μg/mL) .
Bacterial StrainMIC (μg/mL)Comparison with Standard
Staphylococcus aureus0.195Ciprofloxacin: 6.25
Escherichia coli0.195Ciprofloxacin: 0.391
Pseudomonas aeruginosa0.781Ciprofloxacin: 0.781

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including breast (MCF7) and melanoma (LOX IMVI). It exhibited moderate activity, indicating its potential for further development in cancer therapeutics .
Cancer Cell LineActivity Level
MCF7Moderate
LOX IMVIModerate

Case Studies and Research Findings

  • Antibacterial Studies : In a study assessing various piperazine derivatives, this compound was highlighted for its superior antibacterial activity against Gram-positive bacteria compared to other derivatives .
  • Cytotoxicity Evaluation : The cytotoxic effects were assessed using L929 healthy fibroblast cells, revealing that while the compound induced cell death at higher concentrations, it remained relatively safe at lower doses .
  • Mechanistic Studies : Further mechanistic studies indicated that the compound may inhibit microtubule dynamics, sensitizing cancer cells to apoptotic signals . This suggests a dual role in both antibacterial and anticancer mechanisms.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Cyclopropyl-3-(4-fluorophenyl)piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a piperazine core can be functionalized using cyclopropyl and 4-fluorophenyl groups under conditions similar to those in :

  • Reagents : CuSO₄·5H₂O (0.3 equiv.), sodium ascorbate (0.6 equiv.), and azide derivatives.
  • Solvent System : Dichloromethane (DCM) and water in a 2:1 ratio.
  • Monitoring : TLC with hexane:ethyl acetate (1:2) to track reaction progress.
  • Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8). Yield optimization requires controlled temperature (25–40°C) and stoichiometric adjustments for steric hindrance from the cyclopropyl group .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, fluorophenyl aromatic signals).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., C₁₃H₁₆F₁N₂, exact mass 219.13 g/mol).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
  • Elemental Analysis : Validate empirical formula (C, H, N, F content) .

Advanced Research Questions

Q. How to design experiments to assess the compound’s receptor binding affinity and selectivity?

  • Methodological Answer :

  • Radioligand Binding Assays : Use tritiated or fluorescent ligands (e.g., 5-HT₁A or σ receptors) in competitive binding studies.
  • Protocol : Incubate with membrane preparations (e.g., CHO cells expressing target receptors) at varying concentrations (1 nM–10 µM).
  • Controls : Include reference agonists/antagonists (e.g., WAY-100635 for 5-HT₁A) to calculate IC₅₀ and Ki values.
  • Selectivity Screening : Test against off-target receptors (e.g., dopamine D₂, adrenergic α₁) to establish selectivity ratios .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Variable Analysis : Compare assay conditions (e.g., cell lines, incubation time, serum content). For instance, discrepancies in IC₅₀ values may arise from differences in HEK-293 vs. SH-SY5Y cell models.
  • Metabolic Stability : Assess liver microsomal stability (e.g., rat/human microsomes, NADPH cofactor) to identify rapid degradation masking in vitro activity.
  • Purity Verification : Re-evaluate compound purity via LC-MS; impurities (e.g., des-cyclopropyl byproducts) may interfere with activity .

Q. How to integrate computational docking studies with experimental SAR data?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., 5-HT₁A). Align results with mutagenesis data (e.g., key residues like Asp116 for 5-HT₁A binding).
  • SAR Validation : Synthesize analogs (e.g., replacing cyclopropyl with methyl or phenyl groups) and compare predicted vs. experimental binding energies.
  • Contradiction Resolution : If docking predicts high affinity but assays show low activity, evaluate solubility (logP >3 may reduce bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-(4-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-3-(4-fluorophenyl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.